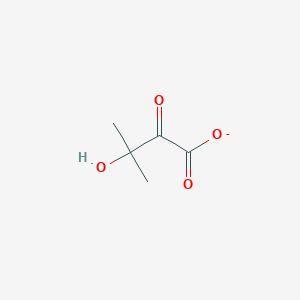

3-Hydroxy-3-methyl-2-oxobutanoate

描述

Significance as a Central Metabolic Intermediate in Primary Metabolism

3-Hydroxy-3-methyl-2-oxobutanoate holds a significant position as a central metabolic intermediate, primarily linking the metabolism of amino acids with energy production and the synthesis of vital coenzymes. Its most prominent role is within the catabolism of the essential branched-chain amino acid (BCAA), valine. numberanalytics.comnih.gov The breakdown of valine ultimately yields succinyl-CoA, a key component of the citric acid cycle (Krebs cycle), which is a core pathway for cellular energy generation. numberanalytics.comnih.gov This places this compound at a critical juncture, facilitating the entry of carbon skeletons from amino acids into mainstream energy metabolism.

Furthermore, this compound is a substrate for the enzyme 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase. This enzyme is part of the biosynthetic pathway for pantothenate (Vitamin B5) and Coenzyme A (CoA), an essential cofactor for a vast number of metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orghmdb.ca Therefore, this compound is not only involved in degradative pathways for energy but also in synthetic pathways for essential molecules. Its involvement is also noted in the broader context of 2-oxocarboxylic acid metabolism and the biosynthesis of secondary metabolites. genome.jp

Overview of its Role in Branched-Chain Keto Acid Metabolism

The metabolism of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—is a complex process that occurs primarily in tissues like skeletal muscle, unlike most other amino acids which are first processed by the liver. numberanalytics.commdpi.com These pathways involve a series of enzymatic steps that convert the amino acids into their corresponding branched-chain keto acids (BCKAs). nih.gov

This compound is a specific intermediate in the biosynthesis and degradation of these amino acids. genome.jp In the biosynthesis of valine and isoleucine, which occurs in plants and microorganisms, a related compound, 2,3-dihydroxy-3-methylbutanoate, is converted to 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate), a direct precursor to valine. researchgate.netwikipedia.org

In mammalian catabolism, the process is essentially reversed and modified. The breakdown of valine begins with its transamination to form the BCKA 3-methyl-2-oxobutanoate. numberanalytics.comnih.gov This keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form isobutyryl-CoA. numberanalytics.comwikipedia.org The subsequent steps involve a series of reactions including dehydrogenation, hydration, and further oxidation. numberanalytics.comresearchgate.net this compound appears within these intricate steps, linking the initial keto acid to downstream metabolites. For instance, studies in rat muscle have shown that the degradation of 3-methyl-2-oxobutanoate leads to the formation of isobutyrate and 3-hydroxyisobutyrate. nih.gov

The key enzymes and reactions involving the immediate precursor to and metabolites derived from this compound are detailed in the table below.

| Enzyme/Complex | Reaction | Pathway Context |

| Branched-chain aminotransferase (BCAT) | Valine + α-ketoglutarate ⇌ 3-Methyl-2-oxobutanoate + Glutamate | First step in Valine catabolism. numberanalytics.comymdb.ca |

| Branched-chain α-keto acid dehydrogenase (BCKD) complex | 3-Methyl-2-oxobutanoate + NAD⁺ + CoA-SH → Isobutyryl-CoA + NADH + H⁺ + CO₂ | Irreversible, rate-limiting step in BCAA catabolism. nih.govwikipedia.orgresearchgate.net |

| 3-Methyl-2-oxobutanoate hydroxymethyltransferase | 5,10-Methylenetetrahydrofolate + 3-Methyl-2-oxobutanoate + H₂O ⇌ Tetrahydrofolate + 2-Dehydropantoate (B1214580) | Pantothenate and CoA biosynthesis. wikipedia.org |

| Dihydroxy-acid dehydratase | 2,3-Dihydroxy-3-methylbutanoate → 3-Methyl-2-oxobutanoate + H₂O | Step in the biosynthesis of Valine. researchgate.net |

This table provides an overview of the key enzymatic reactions related to the formation and consumption of the precursor to this compound in major metabolic pathways.

Historical Context of Research on this compound and Related Pathways

The scientific investigation into the metabolism of branched-chain amino acids and their corresponding keto acids, including the pathways involving this compound, has a history spanning several decades.

1960s: The connection between elevated levels of BCAAs and their keto acid derivatives with metabolic diseases was first noted in the 1960s, particularly in the context of obesity and insulin (B600854) resistance. mdpi.com Seminal work during this period also led to the characterization of key enzymes in the BCAA catabolic pathway. For example, research published in 1968 described the isolation, purification, and partial characterization of the branched-chain alpha-keto acid dehydrogenase complex from bovine liver, providing foundational knowledge about this critical regulatory enzyme. wikipedia.org

1970s: Further elucidation of the enzymatic machinery continued into the 1970s. Studies on the enzyme ketopantoate hydroxymethyltransferase (another name for 3-methyl-2-oxobutanoate hydroxymethyltransferase) published in 1976 detailed its purification and its physical, catalytic, and regulatory properties, firmly establishing its role in pantothenate biosynthesis. wikipedia.org Research during this decade also focused on the purification and characterization of the branched-chain alpha-ketoacid dehydrogenase from various sources, including bovine liver and kidney mitochondria. wikipedia.org

Disease-driven Research: Much of the impetus for this research has stemmed from the study of "inborn errors of metabolism." Maple Syrup Urine Disease (MSUD), a severe genetic disorder caused by a deficiency in the BCKD complex, has been recognized for decades and has driven extensive investigation into the BCAA catabolic pathways. scispace.com Understanding the biochemical consequences of this enzymatic block has been crucial for developing dietary interventions for patients. scispace.com

Modern Era: In more recent years, research has expanded to explore the role of BCAA metabolism in more common and complex disorders such as type 2 diabetes, cancer, and cardiovascular disease. scispace.comnih.govfrontiersin.org This ongoing research continues to build upon the foundational discoveries of the mid-20th century, highlighting the enduring importance of understanding the intricate pathways in which molecules like this compound participate.

Structure

2D Structure

3D Structure

属性

分子式 |

C5H7O4- |

|---|---|

分子量 |

131.11 g/mol |

IUPAC 名称 |

3-hydroxy-3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C5H8O4/c1-5(2,9)3(6)4(7)8/h9H,1-2H3,(H,7,8)/p-1 |

InChI 键 |

DNOPJXBPONYBLB-UHFFFAOYSA-M |

SMILES |

CC(C)(C(=O)C(=O)[O-])O |

规范 SMILES |

CC(C)(C(=O)C(=O)[O-])O |

产品来源 |

United States |

Biosynthetic Pathways of 3 Hydroxy 3 Methyl 2 Oxobutanoate

De Novo Synthesis from Pyruvate (B1213749)

The de novo synthesis of BCAAs begins with pyruvate, a product of glycolysis. The pathway involves a series of enzymatic reactions, with 3-hydroxy-3-methyl-2-oxobutanoate appearing as an enzyme-bound intermediate that is not released. nih.gov

Initial Condensation Catalyzed by Acetolactate Synthase (ALS)

The first committed step in this biosynthetic route is catalyzed by acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). medchemexpress.comwikipedia.org This enzyme facilitates the condensation of two pyruvate molecules to produce (S)-2-acetolactate. nih.gov

The catalytic activity of ALS is dependent on several cofactors: thiamine (B1217682) diphosphate (B83284) (ThDP), a divalent metal ion (typically Mg²⁺), and flavin adenine (B156593) dinucleotide (FAD). nih.govresearchgate.netuniprot.org The reaction mechanism starts with the ThDP cofactor attacking a pyruvate molecule, which is then decarboxylated to form a hydroxyethyl-ThDP intermediate. nih.gov This intermediate subsequently attacks a second pyruvate molecule, leading to the formation of 2-acetolactate (B3167203) and the release of carbon dioxide. ebi.ac.uk While ThDP and Mg²⁺ are directly involved in the catalysis, FAD is believed to play a structural role rather than participating in a redox reaction. ebi.ac.uk

Table 1: Cofactors for Acetolactate Synthase (ALS)

| Cofactor | Role in Catalysis |

| Thiamine Diphosphate (ThDP) | Covalently binds and decarboxylates the first pyruvate molecule; facilitates condensation with the second pyruvate. nih.govebi.ac.uk |

| Magnesium (Mg²⁺) | Acts as a required divalent metal ion for catalytic activity. nih.govresearchgate.net |

| Flavin Adenine Dinucleotide (FAD) | Believed to have a structural role, maintaining the enzyme's active conformation. researchgate.netebi.ac.uk |

ALS enzymes are found in various isoforms across different organisms, often exhibiting distinct regulatory properties and structures. wikipedia.org In bacteria like E. coli, three ALS isoenzymes (I, II, and III) exist, each composed of a large catalytic subunit and a small regulatory subunit that allows for feedback inhibition by the pathway's end products (valine, leucine (B10760876), and isoleucine). wikipedia.org Plants also possess multiple ALS isoforms, which can have different functionalities or substrate specificities. uniprot.orgnih.gov

The primary substrate for the formation of the valine and leucine precursor is pyruvate. researchgate.net However, the enzyme can also catalyze the condensation of one molecule of pyruvate with one molecule of 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, the precursor to isoleucine. wikipedia.orgresearchgate.net

Isomerization and Reduction by Ketol-Acid Reductoisomerase (KARI/AHAIR)

The second enzyme in the pathway, ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase (AHAIR), catalyzes a complex two-step reaction. nih.govmdpi.com It converts (S)-2-acetolactate into (R)-2,3-dihydroxy-3-methylbutanoate. nih.govuc.cl

KARI performs two distinct chemical transformations within a single active site: an isomerization followed by a reduction. nih.gov The first step is an alkyl migration, where the acetyl group of 2-acetolactate is rearranged to form the intermediate this compound. nih.govebi.ac.uk This intermediate is highly unstable and remains bound within the enzyme's active site. nih.gov

Immediately following the isomerization, a stereospecific reduction of the 2-keto group occurs. ebi.ac.uk This reduction is crucial as it produces the specific (2R)-stereoisomer of 2,3-dihydroxy-3-methylbutanoate, which is the necessary configuration for the subsequent steps in the BCAA biosynthetic pathway. uc.cl

The dual functions of KARI are dependent on specific cofactors. The initial isomerization reaction requires the presence of a divalent metal ion, with Mg²⁺ being the most effective. ebi.ac.uknih.gov The subsequent reduction step is strictly dependent on the reducing power of NADPH (Nicotinamide Adenine Dinucleotide Phosphate). uc.clebi.ac.ukpnas.org

Binding of both Mg²⁺ and NADPH induces significant conformational changes in the enzyme, a process known as induced fit. uc.clnih.gov These changes are essential to close the active site during catalysis and subsequently open it to release the final product. uc.cl In some KARI enzymes, two Mg²⁺ ions are involved in the active site, bridging the substrate and facilitating the reaction. nih.gov While most KARI enzymes show a strong preference for NADPH, some have been engineered to utilize NADH. pnas.org

Table 2: Cofactors for Ketol-Acid Reductoisomerase (KARI)

| Cofactor | Role in Catalysis |

| Magnesium (Mg²⁺) | Essential for the initial isomerization (alkyl migration) step. ebi.ac.uknih.gov |

| NADPH | Serves as the hydride donor for the reduction of the this compound intermediate. uc.clebi.ac.uk |

Structural Biology of KARI and its Active Site Interactions

Ketol-acid reductoisomerase (KARI) is a bifunctional enzyme that orchestrates both an isomerization and a reduction reaction within a single active site. libretexts.org The enzyme's three-dimensional structure has been elucidated for several organisms, revealing a conserved architecture. Typically, KARI consists of two main domains: an N-terminal domain that primarily binds the cofactor NAD(P)H and a C-terminal domain that houses the majority of the active site residues responsible for substrate binding and catalysis. acs.orguef.fi The active site is situated at the interface of these two domains. nih.gov

The catalytic center of KARI contains two essential divalent metal ions, typically magnesium (Mg²⁺), which are crucial for the enzyme's function. acs.orgnih.gov These metal ions play both structural and catalytic roles, facilitating the proper positioning of the substrate and participating directly in the chemical transformations. nih.gov Isothermal titration calorimetry studies have shown that the binding of Mg²⁺ can increase structural disorder, while the subsequent binding of NADPH enhances structural rigidity, preparing the enzyme for substrate binding. uef.fi

Interestingly, the mechanism of induced fit, a process where the enzyme changes conformation upon substrate binding, appears to differ between plant and bacterial KARIs. In E. coli, the binding of Mg²⁺ and NADPH causes the domains to open, allowing substrate access. uef.fi In contrast, in the plant enzyme, the domains are more flexible until the cofactors bind, stabilizing the structure. uef.fi

Dehydration by Dihydroxy-Acid Dehydratase (DHAD)

Following the action of KARI, the resulting 2,3-dihydroxy-isovalerate is acted upon by dihydroxy-acid dehydratase (DHAD), also known as acetohydroxyacid dehydratase. youtube.com This enzyme catalyzes a dehydration reaction, removing a molecule of water to form 2-keto-isovalerate.

Reaction Mechanism and Iron-Sulfur Cluster Dependence

A hallmark of DHAD is its reliance on an iron-sulfur ([Fe-S]) cluster for catalytic activity. nih.gov The type of cluster can vary between organisms. For instance, DHAD from Escherichia coli contains an oxygen-sensitive [4Fe-4S] cluster, whereas the enzyme from spinach and Arabidopsis thaliana possesses a more oxygen-resistant [2Fe-2S] cluster. nih.govnih.gov This Fe-S cluster is not merely a structural component but is directly involved in the catalytic mechanism, acting as a Lewis acid to facilitate the dehydration of the substrate. researchgate.net

The proposed reaction mechanism initiates with the abstraction of a proton from the C2 position of the substrate by a basic residue in the active site. The Fe-S cluster then coordinates to the hydroxyl group at the C3 position, which weakens the C-O bond and promotes the elimination of water. Tautomerization of the resulting enol intermediate yields the final keto-acid product. nih.gov Spectroscopic studies on E. coli DHAD have indicated that one of the iron atoms in the [4Fe-4S] cluster has a non-cysteinyl ligand, suggesting it is the site of interaction with the substrate's hydroxyl group. nih.govresearchgate.net

Substrate Range and Product Formation of DHAD

DHAD exhibits activity towards several dihydroxy-acid substrates that are precursors in the biosynthesis of branched-chain amino acids. The primary substrates are (2R)-2,3-dihydroxy-3-methylbutanoate (dihydroxyisovalerate), leading to the formation of 3-methyl-2-oxobutanoate (B1236294) (ketoisovalerate), and (2R,3R)-2,3-dihydroxy-3-methylpentanoate (dihydroxymethylvalerate), which is converted to (S)-3-methyl-2-oxopentanoate. youtube.com The kinetic parameters of DHAD can vary depending on the source of the enzyme and the specific substrate.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) |

|---|---|---|---|

| Escherichia coli (EcKARI_De) | 2-acetolactate | 0.490 ± 0.025 | 0.75 ± 0.01 |

| Escherichia coli (EcKARI) | 2-acetolactate | 0.230 ± 0.08 | 2.15 ± 0.02 |

| Campylobacter jejuni (CjKARI_Dm) | 2-acetolactate | 1.98 ± 0.19 | 0.47 ± 0.02 |

| Sulfolobus acidocaldarius (Sac-KARI) | 2(S)-acetolactate (with NADPH) | 0.0004 | N/A |

| Sulfolobus acidocaldarius (Sac-KARI) | 2(S)-acetolactate (with NADH) | 0.006 | N/A |

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The expression of the enzymes involved in the biosynthesis of branched-chain amino acids is tightly controlled at the genetic level to meet the metabolic needs of the cell. In prokaryotes, the genes encoding these enzymes, often referred to as ilv genes, are typically organized into operons and are regulated by a complex network of transcriptional activators and repressors. nih.gov

Operons and Regulons Controlling ilv Genes in Prokaryotes

In Escherichia coli, the ilv genes are found in several operons located at different positions on the chromosome. The ilvIH operon, for example, encodes the subunits of one of the acetohydroxy acid synthase isozymes. researchgate.net The expression of this operon is controlled by regulatory elements located upstream of its promoter. nih.gov

Another key operon is the ilvYC operon, which exhibits a divergent promoter structure. nih.govcornell.edu The ilvC gene, encoding ketol-acid reductoisomerase, is transcribed in one direction, while the ilvY gene, which encodes a regulatory protein, is transcribed in the opposite direction from an overlapping promoter region. nih.govcornell.edu This arrangement allows for coordinated, yet distinct, regulation of the structural and regulatory genes.

Transcriptional Activators and Repressors Modulating Enzyme Expression

The expression of the ilv operons is modulated by a variety of trans-acting regulatory proteins that bind to specific DNA sequences in the promoter regions.

One such global regulator is the Leucine-responsive regulatory protein (Lrp) . Lrp is a DNA-binding protein that can act as either an activator or a repressor for numerous operons in E. coli. In the case of the ilvIH operon, Lrp acts as a positive regulator. nih.govresearchgate.net It binds to multiple sites within two distinct regions upstream of the ilvIH promoter: an upstream region (approximately -260 to -190) and a downstream region (approximately -150 to -40). nih.govresearchgate.net The binding of Lrp to these sites is necessary for the activation of transcription from the ilvIH promoter. nih.govresearchgate.net

The regulation of the ilvYC operon is mediated by the IlvY protein , a member of the LysR-family of transcriptional regulators. nih.govnih.gov IlvY binds to two operator sites, O1 and O2, located within the divergent promoter region. acs.org In the absence of an inducer, the binding of IlvY to these sites represses the transcription of its own gene, ilvY. nih.gov However, to activate the transcription of the ilvC gene, an inducer molecule—either α-acetolactate or α-acetohydroxybutyrate (the substrates of KARI)—must bind to the IlvY-DNA complex. nih.gov This binding triggers a conformational change in the protein-DNA complex, which in turn facilitates the binding of RNA polymerase to the ilvC promoter and initiates transcription. nih.gov

| Regulatory Protein | Target Operon | Binding Site | Effect on Transcription | Effector Molecule |

|---|---|---|---|---|

| Lrp | ilvIH | Upstream and downstream regions of the promoter | Activation | Leucine (antagonizes activation) |

| IlvY | ilvC | Operator sites (O1, O2) in the divergent promoter | Activation | α-acetolactate or α-acetohydroxybutyrate (inducers) |

| IlvY | ilvY | Operator sites (O1, O2) in the divergent promoter | Repression | None (inducer-independent) |

Comparative Analysis of Biosynthetic Pathways Across Biological Kingdoms

The formation of this compound is a conserved step within the parallel biosynthetic pathways of L-valine and L-isoleucine. The central enzyme responsible for its generation and subsequent reduction is Ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase (EC 1.1.1.86). wikipedia.org This enzyme performs a complex two-step reaction: first, an isomerization involving an alkyl migration to form the this compound intermediate, and second, an NADPH-dependent reduction of this intermediate. uniprot.orgebi.ac.uk While the core catalytic mechanism is conserved, the genetic organization and subcellular localization of the pathway display significant variations between prokaryotes and eukaryotes.

Prokaryotic Models (e.g., Escherichia coli, Corynebacterium glutamicum)

In prokaryotes, the biosynthesis of branched-chain amino acids, including the formation of this compound, occurs in the cytoplasm. The genes encoding the necessary enzymes are typically organized into operons, allowing for coordinated regulation.

In Escherichia coli , the pathway to L-valine begins with the condensation of two pyruvate molecules, a reaction catalyzed by acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (ALS). wikipedia.orgnih.gov E. coli possesses three AHAS isoenzymes (I, II, and III), encoded by the ilvBN, ilvGM, and ilvIH operons, respectively. wikipedia.org These enzymes produce (S)-2-acetolactate.

This product, (S)-2-acetolactate, is the substrate for Ketol-acid reductoisomerase (KARI), which is encoded by the ilvC gene. uniprot.org The E. coli KARI catalyzes a Mg²⁺-dependent rearrangement of (S)-2-acetolactate via a methyl migration to form the intermediate 3-hydroxy-3-methyl-2-ketobutyrate (an alternative name for this compound). uniprot.orgnih.gov This intermediate is then immediately reduced by the same enzyme in an NADPH-dependent manner to yield (R)-2,3-dihydroxy-isovalerate, which proceeds through the pathway to form L-valine. uniprot.org The role of this compound as a kinetically competent, though transient, intermediate in this reaction has been firmly established. nih.gov

In Corynebacterium glutamicum , an industrially significant bacterium for amino acid production, the pathway is analogous. The key enzymes, acetohydroxy acid synthase (AHAS) and Ketol-acid reductoisomerase (KARI), are encoded by the ilvB, ilvN, and ilvC genes. nih.govasm.org These genes are organized in an ilvBNC operon, demonstrating a tight genetic linkage. asm.org The KARI enzyme, encoded by ilvC, performs the identical two-step isomerization and reduction of (S)-2-acetolactate, which involves the formation of this compound as an intermediate. nih.govuniprot.org Interestingly, the ilvC gene product in C. glutamicum also exhibits ketopantoate reductase activity, linking the biosynthesis of branched-chain amino acids to that of pantothenate (Vitamin B5). nih.govwikipedia.org

Table 1: Key Enzymes in the Biosynthesis of this compound in Prokaryotic Models

| Enzyme | Gene (E. coli) | Gene (C. glutamicum) | Reaction |

|---|---|---|---|

| Acetohydroxy acid synthase (AHAS) | ilvB, ilvN, ilvG, ilvM, ilvI, ilvH |

ilvB, ilvN |

2 Pyruvate → (S)-2-Acetolactate + CO₂ |

| Ketol-acid reductoisomerase (KARI) | ilvC |

ilvC |

(S)-2-Acetolactate → [this compound] → (R)-2,3-Dihydroxy-isovalerate |

Eukaryotic Models (e.g., Saccharomyces cerevisiae, Arabidopsis thaliana)

In eukaryotes, the biosynthetic pathways are compartmentalized within specific organelles, and the encoding genes are not organized in operons.

The budding yeast Saccharomyces cerevisiae performs branched-chain amino acid biosynthesis primarily within the mitochondria. nih.gov The key enzyme, Ketol-acid reductoisomerase, is encoded by the nuclear gene ILV5. uniprot.org The Ilv5 protein is synthesized in the cytosol and subsequently imported into the mitochondria. Inside the mitochondrion, Ilv5 catalyzes the conversion of (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate. uniprot.org While the UniProt entry for the yeast enzyme does not explicitly detail the intermediate step in its summary, the reaction it catalyzes (RHEA:22068) confirms that (2S)-2-hydroxy-2-methyl-3-oxobutanoate (a stereoisomer of the intermediate) is a substrate in the reverse reaction, indicating its formation during the forward biosynthetic process. uniprot.org This confirms the conservation of the reaction mechanism involving the this compound intermediate.

In the model plant Arabidopsis thaliana , the biosynthesis of branched-chain amino acids is localized to the chloroplasts. uniprot.org The enzyme Ketol-acid reductoisomerase is encoded by a single-copy nuclear gene (At3g58610). uniprot.orgnih.gov Research on the Arabidopsis pathway explicitly confirms that the enzyme catalyzes the two-step reaction involving an alkyl migration to form the intermediate 3-hydroxy-3-methyl-2-oxobutyrate from 2-acetolactate, followed by its reduction. nih.gov This compartmentalization within the photosynthetically active chloroplasts links amino acid biosynthesis directly to carbon fixation.

Table 2: Key Enzymes in the Biosynthesis of this compound in Eukaryotic Models

| Enzyme | Gene (S. cerevisiae) | Gene (A. thaliana) | Subcellular Localization | Reaction |

|---|---|---|---|---|

| Acetohydroxy acid synthase (AHAS) | ILV2 |

At3g48560 |

Mitochondria / Chloroplast | 2 Pyruvate → (S)-2-Acetolactate + CO₂ |

| Ketol-acid reductoisomerase (KARI) | ILV5 |

At3g58610 |

Mitochondria / Chloroplast | (S)-2-Acetolactate → [this compound] → (R)-2,3-Dihydroxy-isovalerate |

Catabolic Pathways Involving 3 Hydroxy 3 Methyl 2 Oxobutanoate

Entry Point in Valine Degradation

The degradation of the essential branched-chain amino acid (BCAA) valine is a critical metabolic process. The initial and pivotal step in this pathway is the conversion of valine into its corresponding branched-chain α-keto acid (BCKA). This reaction serves as the primary entry point for the carbon skeleton of valine into the catabolic cascade that ultimately leads to its conversion into intermediates for the Krebs cycle. biologyinsights.comyoutube.com While the direct product of valine transamination is 3-methyl-2-oxobutanoate (B1236294), the following sections will detail the enzymatic machinery involved in this stage of BCAA catabolism as requested.

The first step in the catabolism of branched-chain amino acids is a reversible transamination reaction. frontiersin.orgnih.gov This reaction is catalyzed by Branched-Chain Amino Acid Transaminases (BCATs), which transfer the amino group from valine to an α-keto acid acceptor, typically α-ketoglutarate. frontiersin.orgyoutube.com This process yields the corresponding α-keto acid of valine, which is 3-methyl-2-oxobutanoate (α-ketoisovalerate), and glutamate. frontiersin.orgyoutube.com The reaction is reversible, meaning BCATs can also synthesize valine from 3-methyl-2-oxobutanoate. nih.govnih.gov The established substrate for this transamination reaction with valine is not 3-Hydroxy-3-methyl-2-oxobutanoate.

Branched-Chain Amino Acid Transaminases are classified as fold type IV aminotransferases and are critically dependent on the coenzyme Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.govnih.gov PLP is covalently bound to a conserved lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine. frontiersin.orgresearchgate.net During catalysis, the amino acid substrate displaces the lysine to form an external aldimine with PLP. drugbank.com The PLP coenzyme then acts as an "electron sink," stabilizing the negative charge that develops during the key intermediate steps of the reaction. libretexts.org The catalytic process follows a ping-pong mechanism, where the first substrate (amino acid) binds and releases its product (keto acid) before the second substrate (α-keto acid) binds to be converted to its corresponding amino acid. nih.gov

Table 1: Key Characteristics of Branched-Chain Amino Acid Transaminase (BCAT)

nih.govwikipedia.org| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Aminotransferase (EC 2.6.1.42), Fold Type IV | |

| Coenzyme | Pyridoxal 5'-phosphate (PLP) |

In mammals, there are two primary isoforms of BCAT: the cytosolic BCAT1 (or BCATc) and the mitochondrial BCAT2 (or BCATm). nih.govnih.gov These isoforms exhibit differences in tissue distribution and potentially in substrate preference, though both act on the L-isomers of branched-chain amino acids. frontiersin.orgnih.gov

BCAT1 (BCATc): This cytosolic isoform is found in a restricted number of tissues, with the highest expression in the brain, placenta, and cells of the peripheral nervous system. frontiersin.orgnih.gov

BCAT2 (BCATm): The mitochondrial isoform is widely expressed across most tissues, including skeletal muscle, kidney, and liver, and is considered the primary enzyme for BCAA catabolism in peripheral tissues. frontiersin.orgnih.gov

While both enzymes catalyze the same reversible reaction, their distinct cellular locations suggest different primary roles. Mitochondrial BCAT2 is largely associated with the catabolism of BCAAs for energy, whereas cytosolic BCAT1 is thought to be involved in nitrogen shuttling and the synthesis of neurotransmitters in the brain. frontiersin.orgresearchgate.net The substrate specificity of plant BCATs has been shown to vary, with some isoforms preferring the keto acid of valine (KIV) and others showing higher affinity for the keto acids of leucine (B10760876) and isoleucine. oup.com

Following transamination, the resulting branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxobutanoate derived from valine, undergo a critical and irreversible second step: oxidative decarboxylation. youtube.comwikipedia.org This reaction is catalyzed by the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH), a large, multienzyme complex located on the inner mitochondrial membrane. wikipedia.orgdoccheck.com The BCKDH complex converts the BCKAs into their corresponding acyl-CoA derivatives. wikipedia.org This step is the rate-limiting, committed step in BCAA catabolism. nih.gov The BCKDH complex has a broad specificity for the three main BCKAs derived from leucine, isoleucine, and valine, but it is not known to act on this compound. wikipedia.org

The BCKDH complex is a highly organized structure, analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.orgnih.gov It is composed of multiple copies of three core catalytic components:

E1 (Branched-chain α-ketoacid decarboxylase): This component is a heterotetramer of two α-subunits (E1α) and two β-subunits (E1β). researchgate.netnih.gov It is responsible for the decarboxylation of the α-keto acid. wikipedia.org

E2 (Dihydrolipoyl transacylase): The core of the complex is formed by 24 identical E2 subunits arranged with cubic symmetry. researchgate.netnih.gov This component carries the lipoyl-bearing domain and catalyzes the transfer of the acyl group to Coenzyme A (CoA). wikipedia.org

E3 (Dihydrolipoamide dehydrogenase): This component is a homodimer and is a shared component among the α-ketoacid dehydrogenase complexes. wikipedia.orgnih.gov Its function is to reoxidize the reduced lipoamide (B1675559) cofactor of the E2 subunit. wikipedia.org

In addition to these catalytic subunits, the activity of the complex is regulated by two other enzymes that associate with it: a specific kinase (BCKDK) and a phosphatase (PPM1K/BDP), which inactivate and activate the complex, respectively. nih.govnih.gov

Table 2: Subunit Composition of the BCKDH Complex

wikipedia.orgresearchgate.net| Component | Subunit(s) | Function | Reference |

|---|---|---|---|

| E1 | α2β2 (heterotetramer) | Decarboxylation of α-ketoacid | |

| E2 | 24-mer (homo-24mer) | Forms core, transfers acyl group to CoA |

The catalytic mechanism of the BCKDH complex is a coordinated, multi-step process that relies on substrate channeling between the active sites of its subunits via a "swinging arm." This process requires five essential cofactors. wikipedia.orgdoccheck.com

Decarboxylation (E1): The α-keto acid substrate binds to the E1 subunit, which utilizes Thiamine (B1217682) diphosphate (B83284) (TPP) as a cofactor. wikipedia.orgnih.gov The keto acid is decarboxylated, and the resulting hydroxyalkyl group is attached to TPP.

Oxidation and Transfer (E1 to E2): The hydroxyalkyl-TPP intermediate is oxidized to an acyl group, and this acyl group is transferred to the oxidized lipoyllysine (lipoamide) cofactor, which is covalently attached to the E2 subunit. wikipedia.org This lipoamide acts as a "swinging arm," moving from the E1 active site to the E2 active site.

Acyl-CoA Formation (E2): The E2 subunit catalyzes the transfer of the acyl group from the lipoamide arm to Coenzyme A (CoA) , forming the final acyl-CoA product (e.g., Isobutyryl-CoA from valine) and leaving a reduced dihydrolipoamide (B1198117). wikipedia.orgnih.gov

Re-oxidation of Lipoamide (E3): The dihydrolipoamide arm swings to the active site of the E3 subunit. E3 utilizes a Flavin adenine (B156593) dinucleotide (FAD) cofactor to reoxidize the dihydrolipoamide back to its disulfide form. wikipedia.org

Regeneration of E3 (E3): The reduced FADH₂ on the E3 subunit is then reoxidized by transferring electrons to Nicotinamide adenine dinucleotide (NAD⁺) , producing NADH + H⁺. wikipedia.orgresearchgate.net This NADH can then enter the electron transport chain to produce ATP.

Oxidative Decarboxylation by Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

Regulation of BCKDH Activity in Metabolic Flux

The regulation of BCKDH activity is multifaceted and highly controlled, primarily through a phosphorylation/dephosphorylation cycle. A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates the E1α subunit of the complex, leading to its inactivation. science.gov Conversely, a phosphatase, protein phosphatase Mg2+/Mn2+ dependent 1K (PPM1K), dephosphorylates and thereby activates the BCKDH complex. science.gov The interplay between BCKDK and PPM1K is a key node for integrating signals from various metabolic states.

Beyond this covalent modification, BCKDH activity is also subject to allosteric regulation. The BCKAs themselves, including 3-methyl-2-oxobutanoate, can act as inhibitors of BCKDK, thus leading to a feedback activation of the BCKDH complex. science.gov Hormonal and nutritional signals also play a significant role in regulating the expression of the genes encoding the subunits of the BCKDH complex and its regulatory kinase and phosphatase.

Interconversion with Related Branched-Chain Alpha-Keto Acids

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.gov This reaction converts the BCAAs into their corresponding α-keto acids:

Leucine is converted to α-ketoisocaproate.

Isoleucine is converted to α-keto-β-methylvalerate.

Valine is converted to 3-methyl-2-oxobutanoate. nih.gov

This reversibility allows for a dynamic interplay and interconversion between the amino acids and their keto acid counterparts, which is crucial for maintaining amino acid homeostasis. While 3-methyl-2-oxobutanoate readily participates in this interconversion with valine, there is no direct scientific evidence to suggest a similar interconversion of this compound with other branched-chain α-keto acids like α-ketoisocaproate or α-keto-β-methylvalerate. The hydroxylation of 3-methyl-2-oxobutanoate directs it towards a different metabolic fate, namely the biosynthesis of pantothenate and coenzyme A, catalyzed by the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase. wikipedia.orgwikipedia.orgenzyme-database.org

Genetic Regulation of Catabolic Enzyme Expression

The expression of the enzymes involved in BCAA catabolism is under tight genetic control, ensuring that their levels are appropriately adjusted to the metabolic needs of the organism. The genes encoding the subunits of the BCKDH complex (BCKDHA, BCKDHB, and DBT) are fundamental to this pathway. nih.gov Mutations in these genes can lead to maple syrup urine disease (MSUD), a serious metabolic disorder characterized by the accumulation of BCAAs and their corresponding keto acids. nih.govmdpi.com

The expression of the regulatory enzymes, BCKDK and PPM1K, is also genetically controlled. For instance, studies in Arabidopsis have shown that genes involved in BCAA catabolism, including those for the BCKDH subunits, are co-expressed and are particularly active during periods of energy limitation, such as prolonged darkness, highlighting their role in providing alternative energy substrates. nih.gov In mammals, the transcription factor Krüppel-like factor 15 (KLF15) has been identified as a regulator of genes in the BCAA catabolic pathway.

Furthermore, the expression of these enzymes can be influenced by various signaling pathways and nutrient availability, creating a complex regulatory network that fine-tunes BCAA catabolism in response to physiological demands.

Enzymology and Structural Biology of Enzymes Interacting with 3 Hydroxy 3 Methyl 2 Oxobutanoate

Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants and microorganisms that catalyzes the initial step in the biosynthesis of valine, leucine (B10760876), and isoleucine. cnr.itwikipedia.org It is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that facilitates the condensation of two pyruvate (B1213749) molecules to form α-acetolactate or one molecule of pyruvate and one molecule of 2-oxobutanoate (B1229078) to produce α-aceto-α-hydroxybutyrate. wikipedia.orgresearchgate.net

Quaternary Structure and Active Site Analysis

The quaternary structure of acetolactate synthase can be complex, often existing as a homodimer or a homotetramer. uniprot.org The enzyme complex is typically composed of large catalytic subunits and smaller regulatory subunits. uniprot.orgnih.gov These regulatory subunits are instrumental in activating the catalytic units with which they associate. nih.gov

The catalytic subunit of ALS features three main domains: two domains that bind thiamine pyrophosphate (TPP) and a central DHS-like NAD/FAD-binding domain. wikipedia.org The active site is a sophisticated environment requiring several cofactors for its function. researchgate.net Key among these is ThDP, which is essential for the decarboxylation of pyruvate and the subsequent transfer of the hydroxyethyl (B10761427) group. researchgate.netebi.ac.uk Additionally, the enzyme utilizes Flavin Adenine (B156593) Dinucleotide (FAD) and a divalent metal ion, typically Mg²⁺, which are bound within the active site. researchgate.netuniprot.org The active site pocket contains both hydrophobic and hydrophilic regions, which are crucial for substrate and inhibitor binding. cnr.it

| Cofactor | Role in Acetolactate Synthase |

| Thiamine Diphosphate (ThDP) | Covalently binds pyruvate for decarboxylation and subsequent condensation reaction. researchgate.netebi.ac.uk |

| Flavin Adenine Dinucleotide (FAD) | Structural role in the active site; some evidence suggests involvement in a redox cycle. researchgate.netuniprot.org |

| Magnesium (Mg²⁺) | A required divalent metal ion, coordinates with ThDP phosphates. uniprot.orgebi.ac.uk |

Kinetic Parameters and Allosteric Regulation

The catalytic activity of ALS is subject to allosteric regulation, primarily through feedback inhibition by the end-products of the pathway: valine, leucine, and isoleucine. nih.gov However, the sensitivity to this feedback can vary; for instance, the ALS in Arabidopsis thaliana is reportedly insensitive to feedback inhibition by branched-chain amino acids. uniprot.org In many bacteria, the binding sites for the inhibitory amino acids are located at the interface between two domains on the regulatory subunits. nih.gov

The regulatory mechanisms and kinetic behaviors of ALS are notably heterogeneous across different organisms and even among isozymes within the same organism. nih.gov Eukaryotic AHASs, for example, possess larger regulatory subunits with more complex regulatory schemes, sometimes featuring two separate domains that can bind two different amino acids, leading to synergistic inhibitory effects. nih.gov Some fungal and yeast ALS enzymes are also activated by MgATP, which binds to specific inserts in their regulatory subunits. nih.gov The optimal pH for the enzyme is generally between 7.0 and 7.5. uniprot.org

Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI) is the second enzyme in the BCAA biosynthesis pathway. nih.gov It catalyzes a complex two-step reaction: an isomerization involving a methyl group migration followed by a stereospecific reduction. nih.gov Specifically, it converts α-acetohydroxy acids into α,β-dihydroxy acids. nih.gov The reaction transforms α-acetolactate into the intermediate 3-hydroxy-3-methyl-2-oxobutanoate (HMKB), which is then reduced by NADPH to yield (R)-2,3-dihydroxyisovalerate. nih.govwikipedia.org This enzyme is a target for the development of antibiotics and herbicides because it is essential in bacteria, plants, and fungi but absent in animals. nih.gov

Protein Folds and Oligomerization States

KARI enzymes are categorized into two main classes, Class I and Class II. Class I KARIs, typically found in bacteria, can assemble into various oligomeric states, most commonly dimers and dodecamers. nih.gov For instance, the KARI from the thermophilic archaeon Methanothermococcus thermolithotrophicus forms a dodecameric structure. nih.gov The enzyme's active site contains a domain that binds two Mg²⁺ ions and the NADPH cofactor. acs.org

| Organism | KARI Class | Oligomeric State |

| Escherichia coli | Class I | Dodecamer |

| Mycobacterium tuberculosis | Class II | Not specified, studied as monomer |

| Methanothermococcus thermolithotrophicus | Not specified | Dodecamer nih.gov |

Ligand Binding Studies and Conformational Dynamics

The binding of the NADPH cofactor to KARI is a critical event that induces a significant conformational change in the enzyme's structure. nih.gov This "induced fit" mechanism involves a transition from an "open" to a "closed" conformation. nih.gov The closed conformation is the catalytically active state, which is then competent to bind the substrate. nih.gov

The active site binds two magnesium ions, NADPH, and the substrate. acs.org Catalytic residues such as D315, E319, and E496 are crucial for the reaction. acs.org Kinetic studies on KARI from Mycobacterium tuberculosis (MtKARI-II) have determined specific parameters for its substrate intermediate, this compound (HMKB). nih.gov These studies highlight the enzyme's affinity for this transient compound during catalysis. nih.gov Engineering efforts have focused on modifying the enzyme's conformational dynamics to increase its specific activity by stabilizing reaction-promoting conformations. acs.orgnih.gov

| Enzyme Source | Substrate | Kₘ (μM) | kcat (s⁻¹) |

| Mycobacterium tuberculosis KARI-II | This compound | 556.15 ± 137.8 | 79.25 ± 32.88 |

Table data sourced from biochemical characterization of MtKARI-II. nih.gov

Dihydroxy-Acid Dehydratase (DHAD)

Dihydroxy-acid dehydratase (DHAD) catalyzes the third step in the BCAA biosynthesis pathway. nih.gov This enzyme performs a dehydration reaction, converting the 2,3-dihydroxy-acid product of the KARI reaction into a 2-keto acid. nih.govwikipedia.org Specifically, it converts (2R)-2,3-dihydroxy-3-methylbutanoate into 3-methyl-2-oxobutanoate (B1236294) and water. uniprot.org

DHAD is a member of the IlvD/EDD superfamily, and a defining characteristic of these enzymes is the presence of an iron-sulfur (Fe-S) cluster in the active site, which is essential for catalysis. nih.gov Two types of clusters have been identified in DHADs: a [2Fe-2S] cluster, first found in spinach DHAD, and a more oxygen-sensitive [4Fe-4S] cluster, first observed in E. coli DHAD. nih.gov The Fe-S cluster functions as a Lewis acid, coordinating to the C3-hydroxyl group of the substrate to facilitate its removal. nih.gov The catalytic mechanism also requires a Mg²⁺ ion and involves a conserved serine residue that acts as a base to abstract a proton from the substrate's C2 position. nih.gov Kinetic analysis of DHAD from Arabidopsis thaliana with (2R)-2,3-dihydroxy-3-methylbutanoate as the substrate revealed a Kₘ of 5.7 mM and a kcat of 1.2 s⁻¹. uniprot.org

Enzyme Architecture and Subunit Interactions

DHAD enzymes exhibit variations in their quaternary structure across different organisms. For instance, the DHAD from Escherichia coli has been characterized as a homodimer, with each subunit having a molecular weight of 66,000 Daltons. nih.gov In contrast, the DHAD from Arabidopsis thaliana is a monomeric protein. virginia.edu The tertiary structure of Arabidopsis thaliana DHAD is characterized by a hydrophobic core, with the active site being relatively exposed to the polar environment. virginia.edu The secondary structure is composed of α-helices and β-strands, a common feature among these enzymes. virginia.edu

Spectroscopic Characterization of the Iron-Sulfur Cluster

A key feature of DHAD is the presence of an iron-sulfur (Fe-S) cluster that is essential for its catalytic activity. nih.govebi.ac.uk The type of Fe-S cluster can differ between species. The well-studied E. coli DHAD contains an oxygen-labile [4Fe-4S] cluster. nih.gov Spectroscopic techniques such as UV-visible absorption, electron paramagnetic resonance (EPR), magnetic circular dichroism, and resonance Raman spectroscopy have been instrumental in characterizing this cluster. nih.gov Resonance Raman studies on the E. coli enzyme have indicated that a specific iron atom in the [4Fe-4S] cluster is coordinated by a non-cysteinyl ligand, suggesting its direct involvement in the catalytic mechanism. nih.gov In its reduced state, the [4Fe-4S] cluster in E. coli DHAD exhibits a S = 3/2 ground state. nih.gov

Conversely, DHAD from spinach and Arabidopsis thaliana contains an oxygen-resistant [2Fe-2S] cluster. nih.gov In Arabidopsis thaliana DHAD, it has been shown that while the enzyme can accommodate both [4Fe-4S] and [2Fe-2S] clusters, only the form bound to the [2Fe-2S] cluster is catalytically active. nih.gov Spectroscopic analysis of the Arabidopsis thaliana enzyme revealed that the [2Fe-2S] cluster is coordinated by at least one non-cysteinyl ligand. nih.gov

3-Methyl-2-oxobutanoate Hydroxymethyltransferase (PanB/Ketopantoate Hydroxymethyltransferase)

3-Methyl-2-oxobutanoate hydroxymethyltransferase, also known as ketopantoate hydroxymethyltransferase (PanB or KPHMT), is the first enzyme in the pantothenate (Vitamin B5) biosynthesis pathway. nih.govuniprot.org This pathway is essential in many microorganisms, making PanB a potential target for antimicrobial drug development. nih.gov

Catalytic Mechanism for Pantothenate Biosynthesis

PanB catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to 3-methyl-2-oxobutanoate (α-ketoisovalerate), resulting in the formation of 2-dehydropantoate (B1214580) (ketopantoate). nih.govwikipedia.org This reaction is reversible and requires a metal ion for catalysis. nih.govuniprot.org The enzyme shows a preference for Mg2+, but other divalent cations like Mn2+, Zn2+, Co2+, Ni2+, and Ca2+ can also be utilized, albeit with reduced efficiency. nih.gov The metal ion facilitates the formation of an enol intermediate, which is a critical step for the subsequent C-C bond formation. nih.gov The enzyme is subject to feedback inhibition by various compounds, including isovalerate, pyruvate, 3-methyl-2-butanone, and valine. uniprot.org

Table 1: Properties of E. coli 3-Methyl-2-oxobutanoate Hydroxymethyltransferase (PanB)

| Property | Value |

| Optimum pH | 7.0-7.6 |

| Optimum Temperature | 70-80 °C |

| pH Stability | 5.0 to 10.0 |

Data sourced from UniProtKB entry P31057. uniprot.org

Structural Insights from X-ray Crystallography and NMR Spectroscopy

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for determining the three-dimensional structures of proteins at atomic resolution. acs.orgnih.gov While X-ray crystallography provides a static picture of the protein structure in a crystalline state, NMR spectroscopy can provide information about the protein's structure and dynamics in solution. The combination of these two methods can offer a more comprehensive understanding of protein structure and function. nih.gov As of late 2007, four structures of 3-methyl-2-oxobutanoate hydroxymethyltransferase have been deposited in the Protein Data Bank (PDB) with accession codes 1M3U, 1O66, 1O68, and 1OY0. wikipedia.org The structure of the E. coli enzyme complexed with ketopantoate and Mg2+ has been solved, providing detailed insights into the active site and the interactions with its substrate and cofactor. drugbank.com

Alpha-Ketoisovalerate Decarboxylase (Kivd)

Alpha-ketoisovalerate decarboxylase (Kivd) is an enzyme involved in the catabolism of branched-chain amino acids. oup.comnih.gov In Lactococcus lactis, Kivd is responsible for the decarboxylation of α-keto acids derived from amino acid transamination into aldehydes, which are important flavor compounds in cheese. nih.gov

Non-oxidative Decarboxylation Mechanism

Kivd catalyzes the non-oxidative decarboxylation of α-keto acids. oup.com The enzyme from Lactococcus lactis is a thiamin diphosphate (ThDP)-dependent α-keto acid decarboxylase. oup.comnih.gov The active form of the enzyme is a homotetramer and requires a divalent cation, such as Mg2+, for its activity. nih.gov Other divalent cations like Ca2+, Co2+, and Mn2+ can also support its function. nih.gov The enzyme exhibits the highest specific activity towards α-ketoisovalerate. nih.gov The gene encoding Kivd from Lactococcus lactis consists of a 1647 base pair open reading frame, which translates to a polypeptide of approximately 61 kDa. oup.comnih.gov

Table 2: Properties of Lactococcus lactis Alpha-Ketoisovalerate Decarboxylase (Kivd)

| Property | Value |

| Quaternary Structure | Homotetramer |

| Optimum pH | 6.5 |

| Optimum Temperature | 45 °C |

| Cofactor | Thiamin diphosphate (ThDP) |

| Metal Ion Requirement | Mg2+ (or Ca2+, Co2+, Mn2+) |

Data sourced from PubMed ID: 15358422. nih.gov

Substrate Specificity and Kinetic Profiles

The metabolism of branched-chain amino acids (BCAAs) involves a crucial enzyme complex, the branched-chain α-keto acid dehydrogenase complex (BCKDH). While its primary function is the irreversible oxidative decarboxylation of the α-keto acids derived from leucine, isoleucine, and valine, the BCKDH complex exhibits a relatively broad substrate specificity. wikipedia.orgfrontiersin.org It can also oxidize other α-keto acids, such as 4-methylthio-2-oxobutyrate and 2-oxobutyrate, at rates and with Michaelis constant (Km) values that are comparable to those for its primary branched-chain substrates. wikipedia.org The complex can also act on pyruvate, though this reaction occurs at a much slower rate and is of little physiological significance. wikipedia.org

Another enzyme that interacts with a derivative of this compound is 3-methyl-2-oxobutanoate hydroxymethyltransferase. This enzyme is involved in the biosynthesis of pantothenate and coenzyme A. wikipedia.org It catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, to produce 2-dehydropantoate and tetrahydrofolate. wikipedia.org

The kinetic properties of these enzymes are critical for understanding their regulatory roles in metabolism. For instance, the activity of the BCKDH complex is tightly regulated by feedback inhibition from its products and through phosphorylation and dephosphorylation cycles. ontosight.ai The kinase (BCKDH kinase or BDK) and phosphatase (PPM1K) that control these modifications are themselves subject to regulation by various metabolic signals, ensuring that BCAA catabolism is finely tuned to the cell's energy requirements. nih.govresearchgate.net

The table below summarizes the kinetic parameters for some of the substrates of the BCKDH complex.

| Substrate | Km (µM) | Vmax (relative to α-ketoisocaproate) |

| α-Ketoisocaproate | 15-30 | 100% |

| α-Keto-β-methylvalerate | 15-30 | ~60% |

| α-Ketoisovalerate | 15-30 | ~40% |

| 4-Methylthio-2-oxobutyrate | ~30 | ~90% |

| 2-Oxobutyrate | ~50 | ~70% |

Note: The specific values can vary depending on the tissue and species.

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The branched-chain α-keto acid dehydrogenase complex (BCKDH) is a large, multi-enzyme complex located on the inner mitochondrial membrane. wikipedia.orgwikiwand.com It plays a pivotal role in the catabolism of the branched-chain amino acids: leucine, isoleucine, and valine. frontiersin.orgmedlineplus.gov This complex is a member of the mitochondrial α-ketoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.org

The BCKDH complex is composed of three main catalytic components:

E1 (branched-chain α-ketoacid dehydrogenase): A heterotetramer (α2β2) that catalyzes the decarboxylation of the α-ketoacid. frontiersin.orgmedlineplus.govmedlineplus.gov

E2 (dihydrolipoyl transacylase): Forms the core of the complex and transfers the acyl group to coenzyme A. ontosight.ainih.gov

E3 (dihydrolipoyl dehydrogenase): A flavoprotein that reoxidizes the lipoamide (B1675559) cofactor of E2. ontosight.ai

The intricate function of the BCKDH complex is a direct result of its complex three-dimensional structure. youtube.com

E1 Subunit: The E1 component is a tetramer composed of two α and two β subunits (α2β2). medlineplus.govmedlineplus.gov The BCKDHA gene encodes the α subunit, and the BCKDHB gene encodes the β subunit. medlineplus.govwikigenes.org The E1 subunit utilizes thiamine pyrophosphate (TPP) as a cofactor to decarboxylate the branched-chain α-ketoacid and then reductively acylates the lipoyl group attached to the E2 subunit. wikipedia.org

E2 Subunit: The core of the human BCKDH complex is formed by 24 copies of the E2 subunit, dihydrolipoyl transacylase, arranged with octahedral symmetry. wikipedia.orgwikiwand.com The E2 subunit itself has a multi-domain structure consisting of a lipoyl-bearing domain, an E1/E3-binding domain, and an inner-core domain, all connected by flexible linkers. wikipedia.orgnih.govnih.gov This structure is crucial for the catalytic mechanism, allowing the lipoyl domain to move between the active sites of the E1, E2, and E3 subunits. wikipedia.orgwikiwand.com

E3 Subunit: The E3 component, dihydrolipoamide (B1198117) dehydrogenase, is a homodimer. wikipedia.org It is a flavoprotein that uses FAD to reoxidize the reduced lipoyl group on E2. wikipedia.org The E3 subunit is not unique to the BCKDH complex; it is also a component of the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. nih.gov

As of late 2007, numerous three-dimensional structures for the class of enzymes to which the E1 subunit belongs have been solved and are available in the Protein Data Bank. wikipedia.org

The assembly of the massive BCKDH complex, with a molecular weight of approximately 4 million Daltons, is a highly organized process. nih.gov The 24 E2 subunits form a central scaffold to which the other components bind. wikipedia.orgnih.gov Non-covalently attached to this E2 core are 12 E1 tetramers and 6 E3 homodimers. wikipedia.orgwikiwand.com

The activity of the BCKDH complex is primarily regulated by reversible phosphorylation. researchgate.netnih.govmdpi.com A specific kinase, branched-chain α-ketoacid dehydrogenase kinase (BCKDK), and a phosphatase, protein phosphatase 2Cm (PP2Cm) or PPM1K, control the phosphorylation state of the E1α subunit. nih.govresearchgate.netmdpi.com

Phosphorylation: BCKDK phosphorylates serine residues on the E1α subunit, leading to the inactivation of the BCKDH complex. nih.govresearchgate.netuniprot.org This kinase is itself subject to allosteric regulation; it is inhibited by the branched-chain α-ketoacids, particularly the derivative of leucine (α-ketoisocaproate). mdpi.comscience.gov

Dephosphorylation: PPM1K removes the phosphate (B84403) group from the E1α subunit, thereby activating the complex and promoting the catabolism of BCAAs. researchgate.net

The balance between the activities of BCKDK and PPM1K is influenced by various factors, including nutritional status and hormonal signals. nih.govnih.gov For example, a low-protein diet can lead to increased phosphorylation and inactivation of the hepatic BCKDH complex, while starvation can decrease phosphorylation and increase its activity in skeletal muscle. nih.gov This tight regulation ensures that the breakdown of essential amino acids is carefully controlled to meet the body's metabolic needs. reactome.org

Metabolic Engineering and Biotechnological Applications

Production of 3-Hydroxy-3-methyl-2-oxobutanoate as an Industrial Precursor

Metabolic engineering has enabled the development of microbial bio-factories for the production of this compound. This involves the optimization of various microbial strains and the implementation of strategies to maximize biosynthetic flux.

Optimization of Microbial Strains

Several microbial hosts have been engineered for the production of this compound and its derivatives. Key examples include:

Escherichia coli : As a well-characterized model organism, E. coli is a popular choice for metabolic engineering. nih.govnih.govscispace.com Synthetic pathways have been constructed in E. coli to produce enantiomerically pure forms of related compounds like 3-hydroxybutyrate (B1226725) (3HB). nih.govscispace.com Different strains, such as BL21Star(DE3) and MG1655(DE3), have been evaluated, with MG1655(DE3) showing superiority for producing 3HB stereoisomers. nih.govscispace.com

Corynebacterium glutamicum : This bacterium is widely used for amino acid production and has been engineered to produce various chemicals, including 3-hydroxypropionic acid. nih.govmdpi.comnih.gov Its ability to utilize different carbon sources, such as glucose and xylose, makes it a versatile host for biorefinery applications. nih.gov

Klebsiella oxytoca : This bacterium is a member of the Klebsiella genus and is known for its diverse metabolic capabilities. nih.gov While it is an opportunistic pathogen, its metabolic pathways are of interest for biotechnological applications. nih.govnih.gov

Table 1: Comparison of Microbial Strains for Bioproduction

| Microbial Strain | Key Advantages | Engineered Products | References |

| Escherichia coli | Well-characterized genetics, fast growth | Enantiopure (R)- and (S)-3-hydroxybutyrate, Poly(3-hydroxybutyrate) | nih.govnih.govscispace.com |

| Corynebacterium glutamicum | GRAS status, broad substrate range | 3-Hydroxypropionic acid, L-Valine | nih.govmdpi.comnih.gov |

| Klebsiella oxytoca | Diverse metabolic capabilities | - | nih.govnih.gov |

Strategies for Enhancing Biosynthetic Flux

To increase the production of this compound, various strategies are employed to enhance the flow of metabolites through the desired biosynthetic pathway.

Gene Overexpression : A common strategy is to overexpress key enzymes in the pathway. For instance, in E. coli, overexpressing genes such as atoB (acetoacetyl-CoA synthetase) has been shown to increase the production of mevalonate (B85504), a downstream product of acetyl-CoA. researchgate.net Similarly, overexpressing genes from Clostridium acetobutylicum in E. coli has led to the production of 3-hydroxybutyric acid. mit.edu The overexpression of a fatty acyl-CoA reductase (FAR) gene in Corynebacterium glutamicum has been used to produce fatty alcohols. nih.gov

Attenuation or Deletion of Competing Metabolic Pathways

Redirecting carbon flux towards the target product often requires the downregulation or complete removal of competing metabolic pathways.

In E. coli, deleting genes involved in the formation of byproducts like lactate, ethanol, and acetate (B1210297) has been a successful strategy to minimize carbon loss. mit.edu For example, the deletion of genes such as ackA-pta, poxB, ldhA, and adhE in E. coli led to a significant accumulation of poly(3-hydroxybutyrate) (P3HB). nih.gov However, the deletion of the pyruvate (B1213749) formate-lyase gene (pflB) drastically reduced P3HB production, highlighting the importance of careful target selection. nih.gov

Redox Balance Engineering for Improved Yields

The availability of redox cofactors like NADH and NADPH is crucial for many biosynthetic pathways. Engineering the redox balance within the cell can significantly improve product yields.

In E. coli, the ratio of NADPH/NADP+ was found to be a key factor influencing the production of (R)-3HB over (S)-3HB. nih.govscispace.com Strategies to enhance NADPH availability, such as overexpressing the pntAB genes (encoding a membrane-bound transhydrogenase), have been employed to improve the production of P3HB. researchgate.net Deleting the pgi gene (phosphoglucose isomerase) in E. coli was shown to increase the NADPH/NADP+ ratio, although it did not improve mevalonate production in that specific study. researchgate.net

Bioconversion to Downstream Products

This compound serves as a precursor for the biosynthesis of other valuable compounds, most notably the branched-chain amino acids valine and leucine (B10760876).

Valine and Leucine Production via Engineered Biosynthesis Pathways

The biosynthetic pathways of valine and leucine are well-established and have been the target of metabolic engineering to overproduce these essential amino acids. researchgate.netymdb.ca

The biosynthesis of both valine and isoleucine involves a common set of enzymes in parallel pathways. researchgate.net The pathway to leucine branches off from the final intermediate of valine biosynthesis, 3-methyl-2-oxobutanoate (B1236294). researchgate.net

In Saccharomyces cerevisiae, the addition of exogenous valine has been shown to reduce the conversion of leucine to 3-methyl-1-butanol, a fusel oil component. nih.govnih.gov This demonstrates the interconnectedness of these pathways and the potential for manipulating one to affect the other.

Table 2: Key Enzymes in Valine and Leucine Biosynthesis

| Enzyme | Reaction | Pathway | References |

| Acetolactate synthase | 2 Pyruvate → (S)-2-Acetolactate + CO2 | Valine/Leucine | rsc.org |

| Ketol-acid reductoisomerase | (S)-2-Acetolactate + NADPH → (R)-2,3-Dihydroxy-isovalerate + NADP+ | Valine/Leucine | ymdb.ca |

| Dihydroxy-acid dehydratase | (R)-2,3-Dihydroxy-isovalerate → 2-Oxoisovalerate + H2O | Valine/Leucine | ymdb.ca |

| Branched-chain amino acid aminotransferase | 2-Oxoisovalerate + L-Glutamate → L-Valine + 2-Oxoglutarate | Valine | ymdb.ca |

| 3-Isopropylmalate synthase | 3-Methyl-2-oxobutanoate + Acetyl-CoA → 2-Isopropylmalate + CoA | Leucine | researchgate.net |

| Isopropylmalate dehydrogenase | 3-Isopropylmalate + NAD+ → 4-Methyl-2-oxovalerate + CO2 + NADH | Leucine | researchgate.net |

| Branched-chain amino acid aminotransferase | 4-Methyl-2-oxovalerate + L-Glutamate → L-Leucine + 2-Oxoglutarate | Leucine | ymdb.ca |

Pantothenate and Coenzyme A Production

Pantothenate, or vitamin B5, is an essential nutrient and the precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions involving the transfer of acyl groups. The biosynthesis of pantothenate in microorganisms is a well-characterized pathway that utilizes α-ketoisovalerate as a key starting material. nih.gov

The entry point for KIV into this pathway is its condensation with a one-carbon unit, a reaction catalyzed by the enzyme ketopantoate hydroxymethyltransferase (KPHMT), also known as PanB. nih.govwikipedia.org This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to KIV, yielding 2-dehydropantoate (B1214580) (ketopantoate). nih.govmodelseed.org

Hydroxymethylation: α-ketoisovalerate is converted to ketopantoate by ketopantoate hydroxymethyltransferase (PanB). nih.govnih.gov

Reduction: The resulting ketopantoate is then reduced to D-pantoate by the NADPH-dependent enzyme ketopantoate reductase (PanE). nih.govnih.gov

Condensation: Finally, pantothenate synthetase (PanC) catalyzes the ATP-dependent condensation of D-pantoate with β-alanine to form pantothenate. nih.govnih.gov

Given its critical role, enhancing the expression of the genes in this pathway, particularly panB, panC, and panD (aspartate decarboxylase for β-alanine synthesis), is a common strategy in microorganisms like Escherichia coli to increase the production of pantothenic acid. nih.govgoogle.com

Isobutanol Production via Alpha-Ketoisovalerate Decarboxylase and Alcohol Dehydrogenase

Isobutanol is a four-carbon alcohol with properties that make it a superior biofuel candidate compared to ethanol, including higher energy density and lower hygroscopicity. diva-portal.orgdiva-portal.org While not a natural major product in many industrial microorganisms, metabolic engineering has enabled its high-level production by diverting α-ketoisovalerate from the L-valine synthesis pathway into a synthetic isobutanol pathway. diva-portal.orgnih.gov

This engineered pathway typically consists of two key enzymatic steps:

Decarboxylation: α-ketoisovalerate is decarboxylated to isobutyraldehyde (B47883). This reaction is catalyzed by a 2-keto acid decarboxylase. The most widely used enzyme for this purpose is α-ketoisovalerate decarboxylase (Kivd) from Lactococcus lactis, which exhibits high specific activity towards KIV. researchgate.netresearchgate.net

Reduction: The isobutyraldehyde is subsequently reduced to isobutanol by an alcohol dehydrogenase (ADH), a reaction that consumes a reducing equivalent like NADPH or NADH. researchgate.netnih.gov Various ADHs, both endogenous to the host organism and heterologous, have been successfully employed for this step. nih.gov

This pathway has been successfully implemented in a variety of microbial hosts, including bacteria like E. coli and Corynebacterium glutamicum, and photosynthetic cyanobacteria such as Synechocystis sp. PCC 6803. researchgate.netdiva-portal.orgnih.gov

Other Bio-based Chemicals and Metabolites

The introduction of the α-ketoisovalerate decarboxylase (Kivd) enzyme into microbial hosts can lead to the production of other valuable chemicals besides isobutanol, primarily due to the enzyme's substrate promiscuity. Kivd can act on other α-keto acids that are structurally similar to KIV, which are intermediates in other amino acid biosynthetic pathways. researchgate.netdiva-portal.org

3-Methyl-1-butanol: This five-carbon alcohol, also known as isopentanol or isoamyl alcohol, is a common co-product in engineered isobutanol-producing strains. diva-portal.orgnih.gov It is formed when Kivd decarboxylates 2-ketoisocaproate, an intermediate in the L-leucine biosynthetic pathway, to form 3-methylbutanal. This aldehyde is then reduced by alcohol dehydrogenases to 3-methyl-1-butanol. diva-portal.orgnih.gov

2-Methyl-1-butanol: Similarly, the L-isoleucine biosynthetic pathway contains the intermediate 2-keto-3-methylvalerate. When acted upon by the engineered Kivd and ADH enzymes, this intermediate can be converted into 2-methyl-1-butanol. researchgate.net

The production of these higher alcohols represents a diversion of carbon flux and can be either considered a valuable side-product or an impurity, depending on the desired application. diva-portal.org

Process Optimization for Microbial Fermentation

Strain Development and Genetic Modifications

Optimizing microbial strains is fundamental to achieving economically viable production of chemicals derived from α-ketoisovalerate. Genetic modifications focus on enhancing the carbon flux towards the desired product while minimizing competing pathways.

Key strategies include:

Pathway Enzyme Overexpression: A primary strategy involves the strong, controlled expression of the genes encoding the enzymes of the target pathway. For isobutanol, this includes the overexpression of α-ketoisovalerate decarboxylase (kivd) and an alcohol dehydrogenase (adh). nih.govnih.gov

Precursor Supply Enhancement: To increase the availability of the α-ketoisovalerate precursor, genes in the upstream pathway are often overexpressed. In the case of isobutanol and pantothenate, this includes enzymes like acetolactate synthase (alsS), acetohydroxy-acid isomeroreductase (ilvC), and dihydroxy-acid dehydratase (ilvD). diva-portal.org

Protein Engineering: The catalytic efficiency of key enzymes can be a rate-limiting step. For instance, Kivd has been identified as a production bottleneck in Synechocystis. diva-portal.org Protein engineering through site-directed mutagenesis has been used to create Kivd variants with significantly increased catalytic activity and altered substrate preference, thereby boosting isobutanol production and improving the product ratio of isobutanol to 3-methyl-1-butanol. diva-portal.org

Host and Promoter Selection: The choice of microbial host and promoter systems is critical. Organisms like E. coli, C. glutamicum, and the cyanobacterium Synechocystis have been engineered for production. researchgate.netdiva-portal.orgdiva-portal.org Light-inducible promoters in photosynthetic hosts allow for temporal separation of cell growth and product synthesis, which can reduce the metabolic burden on the cells. nih.gov

Table 1: Examples of Genetic Modifications for Improved Product Titer

| Organism | Target Product | Genetic Modification Strategy | Resulting Titer | Reference |

| Synechocystis sp. PCC 6803 | Isobutanol | Overexpression of kivd and endogenous ADH (slr1192) | 911 mg L⁻¹ (in 46 days) | escholarship.org |

| Synechocystis sp. PCC 6803 | Isobutanol, 3-Methyl-1-butanol | Green light-inducible expression of kdc and adh with additional ccaR expression | 238 mg L⁻¹ Isobutanol, 75 mg L⁻¹ 3-Methyl-1-butanol (in 5 days) | nih.gov |

| E. coli | Pantothenate | Enhanced expression of panE | ~3-fold increase in excretion | nih.gov |

| Synechocystis sp. PCC 6803 | Isobutanol | Protein engineering of Kivd (V461I/S286T mutations) | 2.4-fold improvement in isobutanol-to-3M1B molar ratio | diva-portal.org |

Fermentation Conditions and Bioreactor Design

Alongside strain engineering, the optimization of fermentation process parameters is crucial for maximizing product yield, titer, and productivity.

Key considerations include:

Redox Balance Management: The production of reduced chemicals like isobutanol alters the cell's redox state (NADH/NAD+ ratio). In other fermentations, such as for 2,3-butanediol, excess NADH leads to the formation of byproducts like glycerol. Strategies to regenerate NAD+, such as expressing a water-forming NADH oxidase (NoxE), can be critical for redirecting carbon flux to the desired product and maintaining redox homeostasis. nih.gov

Cultivation Mode: The design of the fermentation process can significantly impact outcomes. For example, in cyanobacterial cultures, continuously replenishing the growth medium can support higher cell densities and sustained productivity over longer periods compared to batch cultures. researchgate.net

In Situ Product Removal: High concentrations of products like isobutanol can be toxic to microbial cells and may also create thermodynamic equilibrium limitations that halt further production. nih.gov One bioreactor design strategy to overcome this is the use of an organic overlay (extractive fermentation). This second phase can continuously extract isobutanol from the aqueous culture medium, alleviating toxicity and pulling the reaction forward, leading to higher final titers. nih.gov

Induction Strategy: For pathways under the control of inducible promoters, the timing and method of induction are key. In photosynthetic systems like Synechocystis, using light as an inducer (e.g., green light for the CcaS/CcaR system) is a cost-effective and scalable alternative to expensive chemical inducers like IPTG. nih.govescholarship.org

Table 2: Impact of Fermentation Conditions on Isobutanol Production

| Organism | Condition | Observation | Reference |

| Synechocystis sp. PCC 6803 | Replenished vs. Non-replenished culture | Replenished cultures produced 16.8 mg g⁻¹ DCW isobutanol over 14 days, compared to 7.1 mg g⁻¹ DCW in 10 days for non-replenished. | researchgate.net |

| Synechocystis sp. PCC 6803 | Light-inducible system (CcaS/CcaR) vs. Chemical inducer | Light-regulated production achieved titers comparable to those using chemical inducers, demonstrating a cost-effective alternative. | nih.gov |

| Cell-free system | Addition of NADPH vs. NADP⁺ | Adding 10 mM NADPH boosted isobutanol titer, while adding NADP⁺ reduced it, showing the reaction is sensitive to cofactor availability. | nih.gov |

| Cell-free system | Organic overlay | Use of an organic overlay for in situ product removal increased final isobutanol titers. | nih.gov |

Analytical Methodologies in Research and Development

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are central to the analysis of 3-hydroxy-3-methyl-2-oxobutanoate, providing the necessary separation from other structurally similar molecules present in biological fluids and tissues.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound and related compounds. sielc.com A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com For instance, the ethyl ester of this compound, ethyl 3-hydroxy-3-methylbutyrate, can be analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids such as formic acid are used in the mobile phase instead of phosphoric acid. sielc.com

Another example is the separation of β-Hydroxy-β-methylbutyric acid (HMB), a related compound, which can be achieved on a mixed-mode column. This method utilizes a mobile phase with a low concentration of acetonitrile and a phosphoric acid buffer, allowing for rapid analysis with UV detection at 200 nm. sielc.com

Table 1: Example HPLC Methods for Related Compounds

| Compound | Column | Mobile Phase | Detection |

| Ethyl 3-hydroxy-3-methylbutyrate | Reverse-Phase (e.g., Newcrom R1) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV or MS |

| β-Hydroxy-β-methylbutyric Acid (HMB) | Mixed-Mode (e.g., Primesep B) | 10% Acetonitrile, 0.2% Phosphoric Acid | UV (200 nm) |

This table is generated based on data for structurally similar compounds and illustrates common HPLC approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, for non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. youtube.com This process chemically modifies the compound to make it suitable for GC analysis. youtube.com GC-MS offers high sensitivity and specificity, making it a valuable tool in metabolomics research for identifying and quantifying a wide range of metabolites, including organic acids. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for the quantitative analysis of metabolites in biological samples due to its high sensitivity and selectivity. nih.govrsc.org This technique is particularly well-suited for analyzing compounds like this compound directly from complex matrices. For instance, a targeted LC-MS/MS method has been developed for the comprehensive analysis of signaling lipids, demonstrating the power of this approach for quantifying specific classes of molecules. nih.gov The use of a bioinert LC system and optimized solvent systems can significantly improve the detection of challenging analytes. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) coupled with LC provides high-resolution mass data, enabling the accurate identification of unknown compounds and the confirmation of known ones.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a critical step in the analysis of many metabolites, including this compound, especially for GC-MS analysis. youtube.com The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior and detection sensitivity. youtube.com

A common derivatization strategy for organic acids involves a two-step process:

Methoximation: This step targets carbonyl groups (aldehydes and ketones) to form methoximes. This is important for α-keto acids like this compound as it prevents tautomerization and subsequent formation of multiple derivatives. youtube.com

Silylation: Following methoximation, active hydrogens on hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. youtube.com N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a commonly used silylating agent. nih.gov This process, known as trimethylsilylation, significantly increases the volatility of the compound. youtube.com

Other derivatization approaches include esterification, for example, using 2 M HCl in methanol, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Table 2: Common Derivatization Reagents and Their Targets

| Reagent | Target Functional Group(s) | Purpose |

| Methoxyamine hydrochloride (MeOx) | Aldehydes, Ketones | Prevents tautomerization, stabilizes α-keto acids |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Carboxyl, Thiol, Amine | Increases volatility and thermal stability |

| 2 M HCl in Methanol | Carboxylic Acids | Forms methyl esters |